1-Oxa-8-azaspiro[4.5]decan-3-ol
Overview
Description
1-Oxa-8-azaspiro[4.5]decan-3-ol is a unique chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol This compound is characterized by its spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
The synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
1-Oxa-8-azaspiro[4.5]decan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents such as sodium azide (NaN3) or potassium cyanide (KCN) to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 results in alcohols.
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decan-3-ol has a wide range of applications in scientific research:
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-3-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . Further research is needed to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
1-Oxa-8-azaspiro[4.5]decan-3-ol can be compared to other spirocyclic compounds, such as:
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: This compound also exhibits antitumor activity and has a similar spirocyclic structure.
8-Oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with potential biological activity.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-5-8(11-6-7)1-3-9-4-2-8/h7,9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNSUWHWLBLHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665396 | |
Record name | 1-Oxa-8-azaspiro[4.5]decan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757239-76-2 | |
Record name | 1-Oxa-8-azaspiro[4.5]decan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 757239-76-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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